1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone
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Overview
Description
1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone is an organic compound characterized by its unique structure, which includes a 2,6-dimethylphenyl group attached to a 2-chloro-2,2-difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone typically involves the reaction of 2,6-dimethylphenyl derivatives with chlorodifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(2,6-Dimethylphenyl)-2,2-difluoroethanol.
Oxidation: 2,6-Dimethylbenzoic acid derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Analytical Chemistry: Employed as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethanone moiety can enhance the compound’s ability to form hydrogen bonds and interact with active sites in proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-2-chloroethanone: Lacks the difluoro groups, which may affect its reactivity and biological activity.
1-(2,6-Dimethylphenyl)-2,2-difluoroethanol: The alcohol derivative, which has different physical and chemical properties.
2,6-Dimethylbenzoyl chloride: A related compound used in similar synthetic applications.
Uniqueness: 1-(2,6-Dimethylphenyl)-2-chloro-2,2-difluoroethanone is unique due to the presence of both chlorine and difluoro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethylphenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHRZEHQQWOMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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